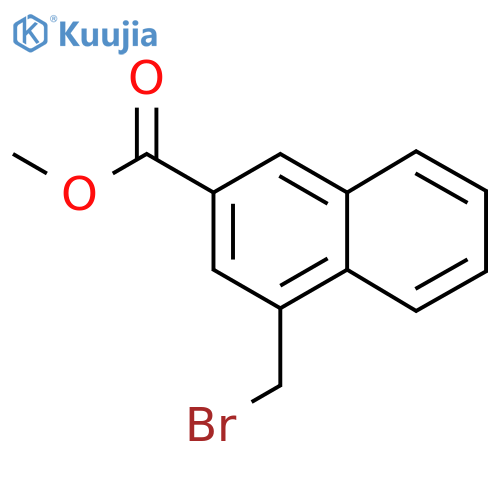

Cas no 79997-05-0 (Methyl 1-(bromomethyl)naphthalene-3-carboxylate)

79997-05-0 structure

商品名:Methyl 1-(bromomethyl)naphthalene-3-carboxylate

CAS番号:79997-05-0

MF:C13H11BrO2

メガワット:279.129243135452

CID:4935513

Methyl 1-(bromomethyl)naphthalene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 1-(bromomethyl)naphthalene-3-carboxylate

-

- インチ: 1S/C13H11BrO2/c1-16-13(15)10-6-9-4-2-3-5-12(9)11(7-10)8-14/h2-7H,8H2,1H3

- InChIKey: KCPDQWWCJNTCML-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C(=O)OC)C=C2C=CC=CC2=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 254

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 26.3

Methyl 1-(bromomethyl)naphthalene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219002725-1g |

Methyl 1-(bromomethyl)naphthalene-3-carboxylate |

79997-05-0 | 98% | 1g |

$1634.45 | 2023-09-01 | |

| Enamine | EN300-6736723-0.5g |

methyl 4-(bromomethyl)naphthalene-2-carboxylate |

79997-05-0 | 95% | 0.5g |

$2158.0 | 2023-05-30 | |

| Alichem | A219002725-250mg |

Methyl 1-(bromomethyl)naphthalene-3-carboxylate |

79997-05-0 | 98% | 250mg |

$700.40 | 2023-09-01 | |

| Enamine | EN300-6736723-0.25g |

methyl 4-(bromomethyl)naphthalene-2-carboxylate |

79997-05-0 | 95% | 0.25g |

$1370.0 | 2023-05-30 | |

| Enamine | EN300-6736723-0.05g |

methyl 4-(bromomethyl)naphthalene-2-carboxylate |

79997-05-0 | 95% | 0.05g |

$735.0 | 2023-05-30 | |

| Enamine | EN300-6736723-2.5g |

methyl 4-(bromomethyl)naphthalene-2-carboxylate |

79997-05-0 | 95% | 2.5g |

$5423.0 | 2023-05-30 | |

| Aaron | AR01RO29-1g |

2-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester |

79997-05-0 | 95% | 1g |

$3830.00 | 2025-02-14 | |

| 1PlusChem | 1P01RNTX-50mg |

2-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester |

79997-05-0 | 95% | 50mg |

$971.00 | 2024-04-21 | |

| Aaron | AR01RO29-2.5g |

2-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester |

79997-05-0 | 95% | 2.5g |

$7482.00 | 2023-12-15 | |

| 1PlusChem | 1P01RNTX-250mg |

2-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester |

79997-05-0 | 95% | 250mg |

$1756.00 | 2024-04-21 |

Methyl 1-(bromomethyl)naphthalene-3-carboxylate 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

79997-05-0 (Methyl 1-(bromomethyl)naphthalene-3-carboxylate) 関連製品

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量